molecular formula C13H14N2O3 B179739 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid CAS No. 181811-46-1

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

Cat. No. B179739
M. Wt: 246.26 g/mol
InChI Key: OWLMBHUAWNJFSB-UHFFFAOYSA-N
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Description

“1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular weight of 246.27 . Its IUPAC name is 1-(1,3-benzoxazol-2-yl)-4-piperidinecarboxylic acid .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid”, has been a significant area of research in modern organic chemistry . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized for varied activity .


Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” can be represented by the InChI code: 1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) .

It is stored at room temperature .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application : This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
  • Methods of Application : A synthetic route to these derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results or Outcomes : Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Application 2: Antiviral Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application : Piperidine derivatives have been utilized in the development of antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific derivative and the target virus. Typically, these involve the synthesis of the derivative, followed by in vitro and in vivo testing against the target virus .
  • Results or Outcomes : The outcomes also vary depending on the specific derivative and the target virus. In general, some piperidine derivatives have shown promising antiviral activity in preliminary studies .

Application 3: Antimalarial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application : Piperidine derivatives have been used in the development of antimalarial drugs .
  • Methods of Application : The specific methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro and in vivo testing against the malaria parasite .
  • Results or Outcomes : Some piperidine derivatives have shown promising antimalarial activity in preliminary studies .

Application 4: Anticancer Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application : Piperidine derivatives have been used in the development of anticancer drugs .
  • Methods of Application : The specific methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro and in vivo testing against cancer cells .
  • Results or Outcomes : Some piperidine derivatives have shown promising anticancer activity in preliminary studies .

Application 5: Antioxidant Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of the Application : Piperidine derivatives have been used in the development of antioxidant drugs .
  • Methods of Application : The specific methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro testing for antioxidant activity .
  • Results or Outcomes : Some piperidine derivatives have shown promising antioxidant activity in preliminary studies .

Safety And Hazards

The safety information for “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” indicates that it is considered hazardous . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

The future directions for “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLMBHUAWNJFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid

CAS RN

181811-46-1
Record name 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
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